molecular formula C11H14BrNO2 B6258362 4-bromo-2-[(morpholin-4-yl)methyl]phenol CAS No. 60460-70-0

4-bromo-2-[(morpholin-4-yl)methyl]phenol

Cat. No.: B6258362
CAS No.: 60460-70-0
M. Wt: 272.14 g/mol
InChI Key: JBUKGAGQXRBQIW-UHFFFAOYSA-N
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Description

4-bromo-2-[(morpholin-4-yl)methyl]phenol is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is characterized by the presence of a bromine atom, a morpholine ring, and a phenol group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(morpholin-4-yl)methyl]phenol typically involves the reaction of 4-bromophenol with morpholine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as methanol and a temperature range of 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(morpholin-4-yl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones .

Scientific Research Applications

4-bromo-2-[(morpholin-4-yl)methyl]phenol is utilized in several scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(morpholin-4-yl)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with various receptors. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(morpholin-4-yl)methyl]phenol is unique due to the presence of both a bromine atom and a morpholine ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

CAS No.

60460-70-0

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

4-bromo-2-(morpholin-4-ylmethyl)phenol

InChI

InChI=1S/C11H14BrNO2/c12-10-1-2-11(14)9(7-10)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2

InChI Key

JBUKGAGQXRBQIW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)Br)O

Purity

95

Origin of Product

United States

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